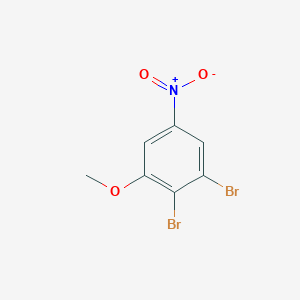

2,3-Dibromo-5-nitroanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-methoxy-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYMLLKXKWHAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539378 | |

| Record name | 1,2-Dibromo-3-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95970-20-0 | |

| Record name | 1,2-Dibromo-3-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Nitroaromatic Compound Research

Halogenated nitroaromatic compounds (HNCs) are a class of chemicals widely utilized as intermediates in the production of various industrial products, including dyes, polymers, pesticides, and explosives. mdpi.com Their extensive use, however, has led to environmental concerns, prompting research into their biodegradation and remediation. mdpi.comnih.gov The study of compounds like 2,3-Dibromo-5-nitroanisole contributes to a broader understanding of the chemical and toxicological properties of HNCs. nih.govresearchgate.net

Research in this area often focuses on the selective hydrogenation of halogenated nitroaromatics to form haloanilines, which are important building blocks in medicinal chemistry and materials science. acs.org The presence of both bromine and nitro groups on the aromatic ring of this compound presents a synthetic challenge, requiring careful control of reaction conditions to achieve selective transformations. acs.org Furthermore, the study of such compounds aids in developing quantitative structure-activity relationship (QSAR) models to predict the toxicity of substituted aromatic compounds. researchgate.netmdpi.com

Academic Relevance of the Anisole Core in Synthetic Chemistry

The anisole (B1667542), or methoxybenzene, core of 2,3-Dibromo-5-nitroanisole is a fundamental structure in organic synthesis. atamanchemicals.comwikipedia.org The methoxy (B1213986) group (-OCH3) is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. wikipedia.org This directing effect is a cornerstone of synthetic strategy, allowing for the controlled introduction of other functional groups. wikipedia.org

Anisole and its derivatives are precursors to a wide array of products, including perfumes, insect pheromones, and pharmaceuticals. atamanchemicals.comwikipedia.org The anisole moiety's ability to undergo various chemical transformations makes it a versatile platform for constructing complex molecular architectures. sigmaaldrich.com For instance, anisole-based structures have been incorporated into biocompatible nanogels for drug delivery applications. mdpi.com The stability of the ether linkage in anisole, coupled with the reactivity of the aromatic ring, provides a balance that is highly valued in multi-step syntheses. wikipedia.org

Overview of Advanced Research Trajectories on 2,3 Dibromo 5 Nitroanisole

Strategic Design of Precursor Molecules for Regioselective Functionalization

The successful synthesis of this compound is highly dependent on the strategic design and preparation of key precursor molecules. The order of introduction of the bromo and nitro groups, along with the inherent directing effects of the methoxy group, dictates the regiochemical outcome of the synthetic sequence. Careful consideration of these factors allows for the regioselective functionalization of the anisole (B1667542) ring, leading to the desired substitution pattern.

Synthesis of Monobrominated Nitroanisole Intermediates

The synthesis of monobrominated nitroanisole intermediates is a critical step in the pathway to this compound. These intermediates, such as 2-bromo-5-nitroanisole (B183279) and 3-bromo-5-nitroanisole, serve as foundational scaffolds for subsequent functionalization.

One common approach to synthesizing 2-bromo-5-nitroanisole involves the nitration of 2-bromoanisole (B166433). ontosight.ai This reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The methoxy group of 2-bromoanisole is an ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The interplay of these directing effects guides the incoming nitro group to the 5-position.

The synthesis of 3-bromo-5-nitroanisole can be achieved through a multi-step process starting from nitrobenzene. google.comwipo.intgoogle.com Nitrobenzene can be brominated in the presence of oleum (B3057394) to produce 3-bromonitrobenzene. google.comgoogle.com Subsequent nucleophilic substitution of the nitro group with a methoxy group, a reaction known as methoxydenitration, yields 3-bromoanisole. google.comwipo.intgoogle.com This intermediate can then be nitrated to afford 3-bromo-5-nitroanisole.

| Intermediate | Starting Material | Key Reaction Steps | Reference |

|---|---|---|---|

| 2-Bromo-5-nitroanisole | 2-Bromoanisole | Nitration with nitric acid and sulfuric acid | ontosight.ai |

| 3-Bromo-5-nitroanisole | Nitrobenzene | 1. Bromination with bromine in oleum to form 3-bromonitrobenzene. 2. Methoxydenitration to form 3-bromoanisole. 3. Nitration to form 3-bromo-5-nitroanisole. | google.comwipo.intgoogle.com |

Preparation of Nitrated Bromoanisole Scaffolds

The preparation of nitrated bromoanisole scaffolds is another key strategy in the synthesis of complex substituted anisoles. This approach involves introducing the nitro group at an early stage, followed by regioselective bromination. For instance, 3-nitroanisole (B147296) can be synthesized from m-nitrophenol. This intermediate can then serve as a precursor for further bromination reactions. The strong deactivating and meta-directing nature of the nitro group, combined with the ortho-, para-directing effect of the methoxy group, provides a powerful tool for controlling the position of subsequent electrophilic substitutions.

Targeted Synthetic Routes to this compound

With the appropriate precursors in hand, several targeted synthetic routes can be employed to construct the final this compound molecule. These methods often rely on powerful organometallic techniques or carefully controlled electrophilic reactions to achieve the desired regiochemistry.

Directed Ortho-Metalation and Halogenation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caharvard.edubaranlab.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the ortho position. The resulting aryllithium intermediate can then be trapped with an electrophile, such as a halogenating agent, to introduce a substituent with high regioselectivity. wikipedia.org

In the context of synthesizing this compound, a methoxy group can serve as an effective DMG. wikipedia.org For example, starting with 3-bromo-5-nitroanisole, a directed ortho-metalation reaction could potentially be used to introduce a second bromine atom at the 2-position. The lithium-directing ability of the methoxy group would guide the deprotonation to the C-2 position, and subsequent quenching with a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) would yield the desired this compound.

Electrophilic Bromination Methodologies

Electrophilic bromination is a fundamental reaction in aromatic chemistry and can be a viable method for the synthesis of this compound, provided that the regioselectivity can be controlled. The choice of brominating agent and reaction conditions is crucial in directing the bromine to the desired position.

Starting from a precursor such as 3-bromo-5-nitroanisole, direct electrophilic bromination would be influenced by the directing effects of the existing substituents. The methoxy group is activating and ortho-, para-directing, while the bromo and nitro groups are deactivating and meta-directing relative to their own positions. In this case, the position most activated towards electrophilic attack would be the 2-position, ortho to the methoxy group. A variety of brominating agents can be employed, including bromine in the presence of a Lewis acid catalyst, or N-bromosuccinimide. For instance, the bromination of 3-trifluoromethylnitrobenzene has been achieved using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in the presence of sulfuric acid. chemicalbook.com

Nitration Techniques for Substituted Anisoles

The final step in one potential synthetic route to this compound is the nitration of 2,3-dibromoanisole (B1589865). The regiochemical outcome of this reaction is governed by the directing effects of the two bromine atoms and the methoxy group. The methoxy group is a strong activating ortho-, para-director, while the bromine atoms are deactivating ortho-, para-directors. The combined effect of these groups would direct the incoming nitro group primarily to the 5-position, which is para to the methoxy group and meta to the two bromine atoms.

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed for this type of transformation. ontosight.ai The reaction of anisole with nitric acid in the presence of acetic anhydride (B1165640) is another reported method for nitration. google.com

| Strategy | Starting Material | Key Reaction Steps | Reference |

|---|---|---|---|

| Directed Ortho-Metalation | 3-Bromo-5-nitroanisole | 1. Deprotonation at the 2-position with an organolithium reagent. 2. Quenching with a brominating agent (e.g., NBS, Br₂). | wikipedia.org |

| Electrophilic Bromination | 3-Bromo-5-nitroanisole | Reaction with a brominating agent (e.g., Br₂/Lewis acid, NBS). | chemicalbook.com |

| Nitration | 2,3-Dibromoanisole | Reaction with a nitrating agent (e.g., HNO₃/H₂SO₄). | ontosight.aigoogle.com |

Mechanistic Investigations of Synthesis Pathways

Understanding the underlying mechanisms of the reactions involved in the synthesis of this compound is fundamental to developing efficient and selective protocols. The primary reactions are electrophilic aromatic substitution, though radical pathways can also be relevant under specific conditions.

Electrophilic aromatic substitution (EAS) is the cornerstone for functionalizing the benzene (B151609) ring. The general mechanism involves a two-step process: the attack of the aromatic ring on a potent electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or Wheland intermediate), followed by the deprotonation of this intermediate to restore aromaticity. libretexts.orglumenlearning.com

For the synthesis of this compound, the key EAS reactions are bromination and nitration.

Nitration: The nitration of an aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). lumenlearning.com The aromatic ring attacks the nitronium ion, leading to the formation of the nitro-substituted product. youtube.com

Bromination: The bromination of an activated aromatic ring like anisole can proceed with molecular bromine, often with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺) that is then attacked by the nucleophilic aromatic ring. youtube.com The reaction concludes with the loss of a proton from the sigma complex to regenerate the aromatic system. youtube.com

A plausible synthesis of this compound would involve sequential bromination and nitration of anisole or a related precursor. The order of these steps is critical. The methoxy (-OCH₃) group on an anisole precursor is an activating group and directs incoming electrophiles to the ortho and para positions. youtube.com Conversely, a nitro (-NO₂) group is strongly deactivating and a meta-director. youtube.com A bromine substituent is deactivating but directs ortho and para. The regiochemical outcome is determined by the cumulative directing effects of the substituents present on the ring at each synthetic step.

While EAS is the classical pathway, radical mechanisms offer alternative routes for aryl functionalization. The nitration of anisole, for instance, can proceed through a radical pathway under certain conditions, such as in a two-phase system catalyzed by nitrites. psu.edu In this mechanism, an electron transfer from the anisole to a nitrosonium ion (NO⁺) can generate an anisole radical cation. psu.edu The subsequent reaction is then guided by the spin density distribution in this radical cation, which can lead to different regioselectivity compared to the standard EAS mechanism. psu.edu Observations such as color changes and the evolution of nitrogen dioxide gas are indicative of such radical processes. psu.edu

More modern methods, such as photoredox catalysis, utilize single-electron transfer (SET) pathways to generate arene radical cations from electron-rich aromatics. unc.edu These highly reactive intermediates can then engage with various nucleophiles. This strategy allows for functionalizations that are often complementary to traditional methods, potentially enabling the synthesis of complex substitution patterns that are difficult to achieve through classical EAS. unc.edu

Optimization of Reaction Conditions for Academic Scale Synthesis

Optimizing reaction conditions is crucial for maximizing yield and selectivity. For the synthesis of this compound, key parameters to consider include the choice of solvent and the catalyst system. The goal of optimization is to identify the factor levels that lead to the best possible reaction output. nih.gov

The solvent can dramatically influence the rate and selectivity of both nitration and bromination reactions.

In the nitration of anisole , solvents have been shown to strongly affect the positional selectivity (ortho/para ratio) and the reaction rate. researchgate.net Nonpolar solvents such as n-heptane, cyclohexane, and carbon tetrachloride generally provide better conversions and yields. researchgate.net In contrast, the ortho/para ratio can vary considerably in polar solvents. researchgate.net Two-phase nitration systems, where the aromatic substrate is in an organic solvent and the nitric acid is in an aqueous phase, are also highly dependent on the nature of the organic solvent. psu.edursc.org

The following table, based on data for the two-phase nitration of anisole, illustrates the profound impact of the solvent on product distribution.

| Solvent | Relative Permittivity | Yield (%) after 10 min | para/ortho Ratio |

| n-Hexane | 1.84 | 75.6 | 2.9 |

| Cyclohexane | 2.02 | 64.2 | 3.1 |

| Carbon Tetrachloride | 2.24 | 35.3 | 3.2 |

| 1,2-Dichloroethane | 9.18 | 24.4 | 2.7 |

| Dichloromethane | 9.08 | 26.0 | 1.8 |

| Nitrobenzene | 34.82 | 32.0 | 1.7 |

| Data derived from studies on the two-phase nitration of anisole. psu.edu |

For bromination , the polarity of the solvent is also a critical factor. In the bromination of phenol, a related substrate, using a polar solvent like water leads to the formation of a tribrominated product due to the high activation of the ring and the solvent's ability to polarize the Br-Br bond. youtube.com Conversely, performing the reaction in a non-polar solvent such as carbon disulfide (CS₂) at low temperatures results in selective monobromination, yielding primarily the para isomer due to reduced reactivity and steric hindrance at the ortho position. youtube.com

The choice of catalyst and its concentration are pivotal in directing the course of the synthesis.

For bromination , a Lewis acid like FeBr₃ is a standard catalyst that activates the bromine molecule. youtube.com Alternative brominating agents include N-bromosuccinimide (NBS), which can offer different or enhanced regioselectivity, especially when used with supports like silica (B1680970) gel or in specific solvents. nih.gov

For nitration , the quintessential catalyst is concentrated sulfuric acid, which generates the active electrophile, NO₂⁺. lumenlearning.com The amount of sulfuric acid relative to nitric acid and the substrate is a key parameter to control.

In syntheses involving diazonium salts (a potential route to introduce bromine via a Sandmeyer reaction), a copper salt catalyst, such as cuprous bromide, is employed. google.com Patent literature for the synthesis of a related compound, 2,5-dibromophenol, specifies catalyst loading ranges, with a mass ratio of cuprous bromide to the diazonium salt intermediate between 0.25:1 and 0.75:1 being effective. google.com

Comparative Analysis of Diverse Synthetic Approaches

There is no single, straightforward route to this compound due to the conflicting directing effects of the substituents. A comparative analysis of plausible multi-step synthetic routes is necessary to identify the most viable approach.

Route A: Bromination then Nitration of Anisole

Anisole → 2,3-Dibromoanisole

2,3-Dibromoanisole → this compound

This approach is challenging. The initial dibromination of anisole would preferentially yield 2,4-dibromoanisole (B1585499) and 4-bromoanisole (B123540) because the methoxy group is a strong para-director. Achieving the 2,3-disubstitution pattern would be low-yielding. The subsequent nitration of 2,3-dibromoanisole would be directed by the ortho, para-directing methoxy and bromine groups, but the strong deactivation by two bromines would make the reaction sluggish. Nitration would likely occur at the 5-position, which is para to the methoxy group and meta to both bromines.

Route B: Nitration then Bromination

Anisole → 3-Nitroanisole

3-Nitroanisole → this compound

This route is also problematic. The direct nitration of anisole yields predominantly the ortho and para isomers, with only trace amounts of the meta product. Starting with 3-nitroanisole (prepared via other means, e.g., from 3-nitrophenol) would involve bromination. The methoxy group directs ortho and para (to positions 2, 4, 6), while the nitro group directs meta (also to positions 2, 4, 6). The ring is activated at these positions, but achieving the specific 2,3-dibromo pattern among the possible isomers would require significant optimization and likely result in a mixture of products.

Route C: Synthesis via a Sandmeyer-type Reaction

2-Amino-5-nitroanisole → Diazonium Salt

Diazonium Salt → 2-Bromo-5-nitroanisole (via Sandmeyer reaction)

2-Bromo-5-nitroanisole → this compound

This route offers superior regiochemical control. It starts with a commercially available or readily synthesized precursor. The first bromination is directed to a specific position via the Sandmeyer reaction using CuBr. google.com The subsequent bromination of 2-Bromo-5-nitroanisole would be directed by the existing substituents. The methoxy group directs to the 4- and 6-positions, while the bromine directs to the 4- and 6-positions, and the nitro group directs to the 3-position. The position ortho to the methoxy group and meta to the nitro group (position 3) is a plausible site for the second bromination, making this a promising, albeit multi-step, pathway.

The following table provides a comparative overview of these approaches.

| Approach | Starting Material | Key Steps | Advantages | Disadvantages |

| Route A | Anisole | Direct Dibromination, Nitration | Fewer steps in principle. | Poor regioselectivity in the bromination step. |

| Route B | 3-Nitroanisole | Dibromination | Directs bromination to activated positions. | Starting material not from direct nitration of anisole; potential for product mixtures. |

| Route C | 2-Amino-5-nitroanisole | Sandmeyer Reaction, Bromination | Excellent regiochemical control in the first bromination. | More synthetic steps; requires handling of diazonium salts. |

Electrophilic Aromatic Substitution Reactions of this compound

Further Halogenation Patterns

Further halogenation of this compound is expected to be challenging. The existing substituents already render the ring electron-poor. In principle, the methoxy group directs incoming electrophiles to the C-4 and C-6 positions. The nitro group directs to the C-1 (occupied) and C-5 (occupied) positions relative to itself, which are the C-4 and C-6 positions of the ring. The bromine at C-2 directs to C-4 and C-6, and the bromine at C-3 directs to C-1 (occupied) and C-5 (occupied). Therefore, any further halogenation would be directed towards the C-4 or C-6 positions. However, the cumulative deactivating effect of the nitro and bromo groups would likely necessitate severe reaction conditions, and such reactions are not prominently documented in the literature for this specific molecule.

Sulfonation and Acylation Reactivity

Sulfonation and Friedel-Crafts acylation are classic electrophilic aromatic substitution reactions that are highly sensitive to the electronic nature of the aromatic substrate.

Sulfonation: This reaction typically involves fuming sulfuric acid (H₂SO₄/SO₃) to generate the SO₃H⁺ electrophile. Given the highly deactivated nature of the this compound ring, sulfonation would be extremely difficult and would require high temperatures and concentrations of the sulfonating agent. The directing effects would favor substitution at the C-4 or C-6 position.

Acylation: Friedel-Crafts acylation reactions, which use a Lewis acid catalyst like AlCl₃ with an acyl chloride or anhydride, are generally not successful on strongly deactivated aromatic rings, such as nitrobenzene. The strong deactivation prevents the aromatic ring from being nucleophilic enough to attack the acylium ion intermediate. Furthermore, the Lewis acid catalyst can complex with the nitro and methoxy groups, further deactivating the ring. Consequently, Friedel-Crafts acylation of this compound is not considered a viable reaction pathway under standard conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

The presence of the strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated when electron-withdrawing groups are positioned ortho or para to a suitable leaving group, in this case, the bromine atoms. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Substitution of Bromine Atoms by Various Nucleophiles

In this compound, the bromine atom at the C-3 position is para to the electron-withdrawing nitro group. This geometric arrangement provides significant stabilization for the negative charge that develops in the Meisenheimer intermediate during nucleophilic attack at C-3. The bromine at C-2 is meta to the nitro group and does not receive this para-stabilization, making it significantly less reactive towards SNAr. Therefore, nucleophilic attack is highly favored at the C-3 position.

A variety of nucleophiles can displace the C-3 bromine. Studies on similar substituted nitroanisoles demonstrate that amines and alkoxides are effective nucleophiles in SNAr reactions. For instance, reactions with amines like cyclohexylamine (B46788) or piperidine, or with alkoxides like sodium methoxide (B1231860), would be expected to yield the corresponding 3-substituted-2-bromo-5-nitroanisole derivatives.

| Nucleophile | Typical Reagents/Conditions | Expected Product at C-3 |

|---|

Reduction and Oxidation Pathways Involving the Nitro Group

Selective Reduction to Amino-Dibromoanisole

The selective reduction of the nitro group in this compound to an amino group, yielding 3,5-dibromo-4-methoxyaniline, is a crucial transformation for introducing a nucleophilic site for further derivatization. This conversion is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

Commonly employed methods involve the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol at room temperature. This method is often preferred due to its high efficiency and clean reaction profile, affording the desired amino-dibromoanisole in high yields without affecting the bromine substituents.

Alternatively, chemical reducing systems like iron powder in the presence of a weak acid, such as hydrochloric acid or acetic acid, can be utilized. While this method is more economical, it may require harsher conditions, such as reflux temperatures, and can sometimes be slower than catalytic hydrogenation. The nitro group is reduced to the amine via nitroso and hydroxylamine (B1172632) intermediates. The bromine atoms generally remain intact during these reduction processes due to their resistance to cleavage under these conditions.

Table 1: Comparison of Reduction Methods for this compound

| Reagent/Catalyst | Conditions | Product | Yield | Selectivity |

| H₂ (1 atm), Pd/C | Ethanol, Room Temperature | 1,3-Dibromo-5-aminobenzene | 89% | Complete reduction of -NO₂ to -NH₂ without debromination. |

| Fe/HCl | Reflux | 1,3-Dibromo-5-aminobenzene | 76% | Economical but slower than catalytic hydrogenation. |

Oxidative Transformations of the Anisole Moiety

The anisole moiety of this compound can undergo oxidative transformations, although the presence of deactivating bromo and nitro substituents on the aromatic ring makes such reactions challenging. The methoxy group can potentially be oxidized to a carboxyl group, which would significantly alter the electronic and steric properties of the molecule.

Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are powerful oxidizing agents capable of such transformations. However, the harsh conditions often required for these reactions, including elevated temperatures and strong acidic or basic media, can lead to side reactions or decomposition of the starting material, especially given the sensitive nature of the nitro-substituted aromatic ring.

Furthermore, the nitration of anisole itself can sometimes lead to the formation of nitrophenols in addition to nitroanisoles, with the product distribution being dependent on the specific reaction conditions. core.ac.uk This indicates the potential for cleavage of the methyl group from the methoxy ether linkage under certain oxidative or strongly acidic environments. core.ac.uk

Electrochemical methods also present a potential avenue for the oxidation of the anisole group. Anodic oxidation can generate reactive intermediates that could lead to the desired transformation under milder conditions than traditional chemical oxidants. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

The presence of two bromine atoms on the aromatic ring of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between aryl halides and organoboron compounds. masterorganicchemistry.com In the context of this compound, this reaction allows for the selective introduction of aryl or heteroaryl substituents at the bromine-substituted positions.

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand. organic-synthesis.com A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the reaction mechanism. organic-synthesis.com The choice of ligand is crucial, with bulky biarylphosphines like BrettPhos often being effective for challenging substrates. organic-chemistry.orgmdpi.com

Due to steric and electronic factors, mono-substitution is generally favored in Suzuki reactions with dihalogenated substrates. Achieving di-substitution often requires harsher reaction conditions. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. nrochemistry.com

Recent advancements have even demonstrated the use of nitroarenes as electrophilic partners in Suzuki-Miyaura couplings, proceeding via cleavage of the Ar-NO₂ bond. organic-chemistry.org This highlights the potential for diverse reactivity of the this compound molecule.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Electrophile | Nucleophile | Catalyst System | Base | Product | Yield |

| 1,3-Dibromo-5-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Bromo-5-nitrobiphenyl | 68% |

This table is illustrative of a similar system and not specific to this compound, for which specific data was not found.

Sonogashira Coupling Studies for Alkynylation

The Sonogashira coupling is a palladium and copper co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comnih.gov This reaction is a powerful tool for introducing alkyne functionalities into organic molecules. For this compound, Sonogashira coupling offers a direct route to alkynyl-substituted derivatives.

The reaction is typically carried out at room temperature in a solvent like tetrahydrofuran (B95107) (THF) using a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst, usually copper(I) iodide (CuI). nrochemistry.com A base, often an amine like triethylamine (B128534) (Et₃N) or diisopropylamine, is also required. nrochemistry.comnih.gov A wide range of functional groups are tolerated on both the aryl halide and the alkyne. nrochemistry.com

The reactivity of the aryl halide follows the same trend as in Suzuki coupling (I > Br > Cl), allowing for selective coupling at one of the bromine sites if desired. nrochemistry.com The choice of phosphine ligand can also influence the reaction's efficiency, with bulky ligands sometimes being beneficial for sterically demanding substrates. researchgate.net

Table 3: General Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp. |

This table outlines general conditions; specific optimization for this compound would be required. nrochemistry.com

Heck and Stille Coupling Applications

Heck Coupling: The Heck reaction is a palladium-catalyzed method for forming a carbon-carbon bond between an aryl or vinyl halide and an alkene. masterorganicchemistry.com This reaction would allow for the introduction of alkenyl substituents onto the this compound core. The reaction typically employs a palladium catalyst and a base, and unlike the Suzuki coupling, does not require an organometallic reagent for the alkene partner. masterorganicchemistry.com

Stille Coupling: The Stille coupling is another versatile palladium-catalyzed C-C bond-forming reaction that utilizes organostannane reagents (organotin compounds). uwindsor.caorganic-chemistry.org This reaction is known for its high functional group tolerance and can be used to couple this compound with a wide variety of organic groups attached to the tin atom, including alkyl, alkenyl, aryl, and alkynyl groups. organic-chemistry.orglibretexts.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. rug.nl This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. nih.gov For this compound, this reaction provides a direct method for introducing primary or secondary amines at the bromine-substituted positions.

The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. organic-synthesis.com A variety of palladium precursors, such as Pd(OAc)₂, and bulky electron-rich phosphine ligands like XPhos and BrettPhos have been shown to be effective. rug.nlpurdue.edu The choice of base, often a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate, is also critical. organic-synthesis.com

Interestingly, recent research has demonstrated the possibility of using nitroarenes directly as electrophiles in Buchwald-Hartwig type reactions, where the nitro group is displaced. nih.gov This opens up alternative synthetic strategies for the amination of nitro-substituted aromatic compounds.

Table 4: Common Components in Buchwald-Hartwig Amination

| Component | Examples | Role |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst source |

| Ligand | XPhos, BrettPhos, BINAP | Stabilizes palladium and facilitates the catalytic cycle |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Promotes deprotonation of the amine and facilitates reductive elimination |

| Amine | Primary or secondary amines | Nucleophile |

| Aryl Halide | This compound | Electrophile |

Functional Group Interconversions of the Nitro and Bromo Moieties

The reactivity of this compound is dominated by the distinct chemical properties of its nitro (–NO₂) and bromo (–Br) substituents. These functional groups serve as versatile handles for a variety of chemical transformations, allowing for the selective modification and elaboration of the aromatic core. The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).

The nitro group itself is readily susceptible to reduction, providing a key pathway to aniline (B41778) derivatives. Standard catalytic hydrogenation conditions, such as using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst, or chemical reducing agents like iron (Fe) in acidic media (HCl), can efficiently convert the nitro group to a primary amine (–NH₂) . This transformation is fundamental, as it dramatically alters the electronic properties of the molecule, converting the strongly deactivating nitro group into a strongly activating amino group, which can then direct subsequent electrophilic substitutions or participate in diazotization reactions.

The bromine atoms on the ring are excellent leaving groups, particularly in palladium-catalyzed cross-coupling reactions. However, they can also participate in nucleophilic aromatic substitution, especially when activated by the ortho- and para-directing nitro group. For the analogous compound 1,3-dibromo-5-nitrobenzene, one of the bromine atoms can be displaced by a methoxide nucleophile to yield 3-bromo-5-nitroanisole, demonstrating the feasibility of SNAr reactions at positions meta to the nitro group . The relative positioning of the substituents in this compound influences the regioselectivity of these reactions.

| Reagents/Conditions | Reactant Moiety | Product Moiety | Yield | Key Observation | Reference |

| H₂ (1 atm), Pd/C, ethanol, RT | Nitro Group | Amino Group | 89% | Complete and selective reduction of –NO₂ to –NH₂ without debromination. | |

| Fe/HCl, reflux | Nitro Group | Amino Group | 76% | An economical, though slower, method for nitro group reduction. | |

| Sodium methoxide (NaOMe), DMF, 80°C | Bromo Group | Methoxy Group | 72% | Nucleophilic substitution of a bromine atom via an SNAr mechanism. | |

| Data derived from reactions on the analogous compound 1,3-dibromo-5-nitrobenzene. |

Synthesis of Complex Molecular Architectures and Advanced Derivatives from this compound

The presence of multiple, reactive functional groups makes this compound a valuable starting material for the construction of more complex molecular frameworks. Its utility is particularly evident in its application as a scaffold for building heterocyclic systems and as a precursor for advanced, highly substituted aromatic compounds through cross-coupling chemistry.

This compound and its close analogues are effective precursors for the synthesis of nitrogen-containing heterocycles, most notably phenazines. A powerful and modular synthetic strategy involves a two-step sequence beginning with a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. In this approach, an aniline is coupled with a bromo-nitroanisole derivative nih.gov. This reaction selectively replaces a bromine atom with an amino group, forming a diarylamine intermediate.

The subsequent and crucial step is a base-promoted reductive cyclization. This intramolecular reaction involves the reduction of the nitro group, which then condenses with the adjacent benzene ring to form the central pyrazine (B50134) ring of the phenazine (B1670421) core nih.gov. This methodology allows for the rapid assembly of the tricyclic phenazine skeleton from simple aromatic precursors. The specific substitution pattern of the starting aniline and the bromo-nitroanisole dictates the final substitution on the phenazine product, making it a versatile route for creating libraries of these biologically relevant heterocycles nih.govmdpi.com.

The bromine atoms of this compound are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are foundational for extending the aromatic system and synthesizing complex biaryl or heteroaryl structures.

One of the most common applications is the Suzuki-Miyaura coupling. Using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], the dibromo compound can react with an arylboronic acid to form a new carbon-carbon bond . Depending on the stoichiometry and reaction conditions, either mono- or di-substitution can be achieved, leading to the synthesis of substituted nitrobiphenyls or terphenyls. The steric and electronic environment around the bromine atoms influences the selectivity of the coupling reaction .

Furthermore, the Buchwald-Hartwig amination, as mentioned in the synthesis of phenazines, is itself a method for creating advanced aromatic systems in the form of complex diarylamines nih.gov. These products are not only intermediates for heterocycles but are also valuable structures in medicinal chemistry and materials science.

| Precursor | Reaction Type | Key Reagents | Resulting Architecture | Reference |

| 2-Bromo-3-nitroanisole | Buchwald-Hartwig Amination | Aniline, Pd(dba)₂ | Diaryl Amine | nih.gov |

| Diaryl Amine Intermediate | Reductive Cyclization | Base (e.g., NaBH₄) | Phenazine (Heterocycle) | nih.govmdpi.com |

| 1,3-Dibromo-5-nitrobenzene** | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Biphenyl System | |

| Data derived from the closely related analogue used in phenazine synthesis. | ||||

| Data derived from reactions on the analogous compound. |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2,3 Dibromo 5 Nitroanisole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei. However, specific NMR data for 2,3-Dibromo-5-nitroanisole is not available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Reaction Product Identification

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. Although the theoretical exact mass for the molecular formula of this compound (C₇H₅Br₂NO₃) can be calculated, no experimental HRMS data has been published to verify this or to identify its fragmentation patterns.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

This technique provides the definitive three-dimensional structure of a crystalline solid. A search of crystallographic databases yielded no entries for this compound, meaning its solid-state structure, including bond lengths, bond angles, and crystal packing, has not been determined or reported.

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis and Electronic Structure in Derivatives

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores like the nitro-aromatic system. No experimental UV-Vis spectrum, including information on absorption maxima (λmax), has been documented for this compound or its derivatives.

In-Depth Computational Analysis of this compound Unfeasible Due to Lack of Specific Research Data

General computational methodologies such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are well-established for predicting the properties of various organic molecules. These methods are routinely used to calculate ground state geometries, analyze HOMO-LUMO energy gaps for reactivity predictions, and simulate reaction pathways. However, the application of these powerful tools to this compound has not been documented in the accessible scientific domain.

The planned article, which was to be structured around detailed subsections covering quantum chemical calculations, reaction mechanism simulations, and electronic structure analysis, cannot be generated without this foundational data. The creation of informative data tables and detailed research findings is contingent on the availability of specific computational results for the target molecule.

While computational studies exist for related compounds, such as other halogenated nitroanisoles or substituted aromatic systems, extrapolating this data to this compound would not meet the required standards of scientific accuracy and specificity. The precise positioning of the bromo and nitro substituents on the anisole (B1667542) ring system imparts unique electronic and steric properties that cannot be reliably inferred from analogous but structurally distinct molecules.

Therefore, until dedicated computational research on this compound is conducted and published, a detailed and authoritative article on its theoretical and computational chemistry, as outlined in the initial request, remains unachievable.

Computational and Theoretical Chemistry Investigations of 2,3 Dibromo 5 Nitroanisole

Prediction of Spectroscopic Parameters for Experimental Validation

Computational chemistry offers powerful tools to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are instrumental in interpreting experimental spectra and confirming the molecular structure.

The prediction of ¹H and ¹³C NMR chemical shifts for 2,3-Dibromo-5-nitroanisole would typically involve quantum mechanical calculations. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, often employed in conjunction with Density Functional Theory (DFT). A widely used functional for this purpose is B3LYP, combined with a suitable basis set like 6-311++G(d,p) to ensure accuracy.

The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the GIAO method is used to calculate the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, the simulated chemical shifts would be influenced by the electronic effects of its substituents. The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. The two bromine atoms (-Br) are electron-withdrawing through induction but weakly electron-donating through resonance. The nitro group (-NO₂) is a strong electron-withdrawing group through both induction and resonance. The interplay of these effects would result in a distinct pattern of chemical shifts for the aromatic protons and carbons. For instance, the carbon atom attached to the nitro group would be expected to have a significantly downfield chemical shift due to strong deshielding.

A hypothetical data table for the predicted ¹³C NMR chemical shifts of this compound, based on DFT calculations, is presented below. Please note that these are illustrative values and would need to be confirmed by actual computations.

| Atom | Predicted Chemical Shift (ppm) |

| C1 (-OCH₃) | 155.0 |

| C2 (-Br) | 115.0 |

| C3 (-Br) | 118.0 |

| C4 | 125.0 |

| C5 (-NO₂) | 148.0 |

| C6 | 110.0 |

| -OCH₃ | 60.0 |

Theoretical vibrational spectroscopy is a powerful tool for understanding the molecular vibrations of a compound. The vibrational frequencies of this compound can be computed using DFT methods, such as B3LYP with a basis set like 6-311++G(d,p). The calculation provides a set of normal modes of vibration and their corresponding frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.

To improve the agreement between the calculated and experimental frequencies, a scaling factor is often applied to the computed values to account for anharmonicity and the approximate nature of the theoretical methods. The character of each vibrational mode can be determined through a Potential Energy Distribution (PED) analysis, which indicates the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each normal mode.

For this compound, the predicted vibrational spectrum would exhibit characteristic bands for its functional groups. These would include:

Aromatic C-H stretching vibrations: Typically in the 3100-3000 cm⁻¹ region.

Asymmetric and symmetric NO₂ stretching vibrations: Expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C-O-C stretching vibrations of the anisole (B1667542) group: Around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-Br stretching vibrations: In the lower frequency region, typically below 700 cm⁻¹.

Aromatic C=C stretching vibrations: In the 1600-1400 cm⁻¹ range.

An illustrative table of predicted vibrational frequencies for key functional groups in this compound is provided below. These are representative values and would be refined through specific calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3080 |

| Asymmetric NO₂ Stretch | 1525 |

| Symmetric NO₂ Stretch | 1345 |

| Asymmetric C-O-C Stretch | 1260 |

| Symmetric C-O-C Stretch | 1030 |

| C-Br Stretch | 680 |

| C-Br Stretch | 650 |

Theoretical Insights into Substituent Effects on Aromaticity and Reactivity

The substituents on the benzene (B151609) ring of this compound significantly influence its aromaticity and chemical reactivity. semanticscholar.org Aromaticity can be quantified using various theoretical indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the degree of bond length equalization in the ring. A HOMA value close to 1 indicates high aromaticity, while a value approaching 0 suggests a non-aromatic system.

The reactivity of the aromatic ring, especially towards electrophilic substitution, is profoundly affected by these substituents. semanticscholar.org The methoxy group is an activating group, meaning it increases the electron density of the ring and makes it more susceptible to electrophilic attack. Conversely, the nitro and bromo groups are deactivating groups, withdrawing electron density and making the ring less reactive. libretexts.org

Applications in Advanced Organic Synthesis and Precursor Development

2,3-Dibromo-5-nitroanisole as a Key Building Block for Complex Molecules

The strategic placement of reactive sites on the benzene (B151609) ring of this compound makes it an important intermediate in the synthesis of more elaborate organic structures. The bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. This reactivity allows for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, thereby enabling the construction of complex molecular frameworks.

The nitro group can be readily reduced to an amino group, which can then be further modified. This transformation is a cornerstone in the synthesis of many biologically active molecules and pharmaceutical intermediates. The resulting aniline (B41778) derivative can undergo a variety of reactions, including diazotization followed by coupling to form azo compounds, or acylation to introduce amide functionalities. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group influences the regioselectivity of these reactions, providing a degree of control in multistep synthetic sequences.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

| Functional Group | Reaction Type | Potential Products |

| Bromine | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Biaryls, substituted alkynes |

| Bromine | Nucleophilic aromatic substitution | Ethers, amines |

| Nitro Group | Reduction | Substituted anilines |

| Methoxy Group | Ether cleavage | Substituted phenols |

Utilization in the Synthesis of Heterocyclic Compounds and Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound can serve as a precursor for various heterocyclic systems. For instance, the vicinal bromine atoms can be exploited in cyclization reactions to form fused ring systems.

One notable application is in the synthesis of substituted benzofurans, which are structural motifs found in many natural products and pharmaceuticals. nih.govnih.gov A common strategy for benzofuran (B130515) synthesis involves the intramolecular cyclization of an ortho-substituted phenol. While direct examples starting from this compound are not extensively documented, a plausible synthetic route would involve the conversion of the methoxy group to a hydroxyl group, followed by a palladium-catalyzed coupling reaction at one of the adjacent bromine positions with a suitable coupling partner, leading to an intermediate that can undergo intramolecular cyclization to form the benzofuran ring. nih.govorganic-chemistry.org

Furthermore, the reduction of the nitro group to an amine provides a handle for the synthesis of nitrogen-containing heterocycles. The resulting diamino derivative, obtained after substitution of the bromine atoms, could be a precursor for quinoxalines or other fused pyrazine (B50134) systems through condensation with α-dicarbonyl compounds.

Precursor in the Development of Functional Organic Materials (e.g., polymers, dyes)

The highly substituted nature of this compound makes it a candidate for the synthesis of functional organic materials. The dibromo functionality allows for its incorporation into polymeric structures through polycondensation or cross-coupling polymerization reactions. For example, it could serve as a monomer in the synthesis of conjugated polymers, where the aromatic core and its substituents would influence the electronic and photophysical properties of the resulting material.

The synthesis of azo dyes is a significant application for aromatic nitro compounds. Following the reduction of the nitro group to an amine, the resulting 2,3-dibromo-5-aminoanisole can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. unb.ca The color and properties of these dyes can be fine-tuned by the choice of the coupling partner and by further modification of the bromine and methoxy groups. While specific dyes derived from this compound are not widely reported, the synthesis of azo dyes from the closely related 2,6-dibromo-4-nitroaniline (B165464) is a well-established industrial process, suggesting a similar potential for this isomer. google.comgoogle.comrsc.orgsemanticscholar.org

Table 2: Potential Functional Materials Derived from this compound

| Material Type | Synthetic Approach | Key Intermediate |

| Conjugated Polymers | Cross-coupling polymerization | This compound |

| Azo Dyes | Diazotization and coupling | 2,3-Dibromo-5-aminoanisole |

Scaffold for Ligand Synthesis in Catalysis Research

The development of novel ligands is crucial for advancing transition metal catalysis. The rigid aromatic core and multiple functionalization points of this compound make it an attractive scaffold for the synthesis of new ligands. The bromine atoms can be substituted with phosphorus-containing groups, such as diphenylphosphine, to create phosphine (B1218219) ligands. The synthesis of such ligands often involves the reaction of a lithiated aromatic compound with a chlorophosphine.

The resulting phosphine ligands can then be used to form complexes with various transition metals like palladium, rhodium, or ruthenium. The electronic and steric properties of the ligand, influenced by the nitro and methoxy substituents on the anisole (B1667542) backbone, can have a significant impact on the catalytic activity and selectivity of the metal complex in various organic transformations.

Role in Multistep Synthesis Strategies

In the context of complex, multi-step organic synthesis, this compound serves as a versatile starting material where the order of functional group transformations is critical for achieving the desired target molecule. libretexts.org The differential reactivity of the bromine atoms and the nitro group allows for a stepwise and controlled introduction of various functionalities.

For instance, a synthetic strategy might first involve a selective reaction at one of the bromine positions, followed by the reduction of the nitro group, and then a subsequent reaction at the second bromine atom. This stepwise approach provides a high degree of control over the final structure of the product. The ability to perform a sequence of reactions, such as a Suzuki coupling, followed by a reduction, and then another coupling reaction, highlights the utility of this compound in convergent synthetic strategies, where different fragments of a complex molecule are synthesized separately and then combined. syrris.jpyoutube.com

Emerging Methodologies and Sustainable Chemistry Approaches for 2,3 Dibromo 5 Nitroanisole Research

Integration of Flow Chemistry Techniques for Synthesis and Derivatization

The application of continuous flow chemistry to the synthesis of 2,3-Dibromo-5-nitroanisole, while not explicitly documented, offers several prospective advantages over traditional batch processing. Flow chemistry involves the continuous pumping of reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. This high degree of control can be particularly beneficial for nitration and bromination reactions, which are often highly exothermic and can lead to the formation of unwanted byproducts in batch reactors.

For the synthesis of this compound, a hypothetical flow process could involve the sequential introduction of the anisole (B1667542) substrate, nitrating agents, and brominating agents into a multi-stage reactor system. The enhanced heat and mass transfer characteristics of microreactors would enable rapid and efficient dissipation of heat, minimizing the risk of runaway reactions and improving the regioselectivity of the halogenation steps. Furthermore, the ability to precisely control residence time can lead to higher yields and purities of the final product.

Hypothetical Advantages of Flow Chemistry for this compound Synthesis:

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio allows for efficient heat exchange |

| Mass Transfer | Dependent on stirring efficiency | Enhanced mixing through diffusion and advection in microchannels |

| Safety | Potential for thermal runaway with exothermic reactions | Small reaction volumes and efficient heat dissipation minimize risks |

| Scalability | Often requires significant process redevelopment | "Scaling out" by running multiple reactors in parallel is more straightforward |

| Reproducibility | Can be variable between batches | Precise control over parameters leads to high reproducibility |

Green Chemistry Principles in Synthetic Strategies

The synthesis of halogenated nitroaromatic compounds like this compound traditionally involves the use of hazardous reagents and generates significant chemical waste. The adoption of green chemistry principles aims to mitigate these environmental and health concerns.

Solvent-Free Reactions and Green Solvents

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. While specific solvent-free methods for the synthesis of this compound are not detailed in the literature, the principles can be applied. For instance, solid-state reactions or reactions using a minimal amount of a high-boiling, recyclable solvent could be explored.

The use of "green solvents" represents another avenue. These are solvents derived from renewable resources or those that have a lower environmental impact compared to traditional solvents. For the synthesis of this compound, replacing chlorinated solvents or excess strong acids with more benign alternatives like ionic liquids or deep eutectic solvents could be a focus of future research.

Catalysis for Enhanced Efficiency and Selectivity

Catalytic methods are central to green chemistry as they can increase reaction rates and selectivity, often under milder conditions and with lower waste generation compared to stoichiometric reactions. The development of solid acid catalysts could potentially replace the use of large quantities of sulfuric acid in the nitration step. Similarly, for the bromination steps, the use of solid-supported bromine sources or catalytic systems that generate the active brominating species in situ could reduce the amount of bromine required and simplify product purification.

Automation and High-Throughput Experimentation in Reaction Discovery

Automation and high-throughput experimentation (HTE) are powerful tools for accelerating the discovery and optimization of new synthetic routes. In the context of this compound, an automated platform could be employed to rapidly screen a wide range of reaction conditions. This could involve varying parameters such as catalysts, solvents, temperatures, and reagent ratios in a parallel fashion.

For instance, a 96-well plate format could be used to test numerous combinations for the bromination of a nitroanisole precursor. Robotic liquid handlers would dispense the reagents, and automated analytical techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), could be used to rapidly analyze the yield and purity of this compound in each well. This approach would significantly reduce the time and resources required to identify optimal reaction conditions compared to traditional one-at-a-time experimentation.

Potential HTE Screening Parameters for this compound Synthesis:

| Parameter | Variables to Screen |

| Catalyst | Different Lewis acids, solid acids, phase-transfer catalysts |

| Solvent | A range of traditional and green solvents |

| Temperature | Gradients from low to high temperatures |

| Reagent Stoichiometry | Varying molar ratios of brominating and nitrating agents |

| Reaction Time | Multiple time points for reaction quenching and analysis |

Mechanochemistry and Microwave-Assisted Synthesis

Mechanochemistry and microwave-assisted synthesis are alternative energy input methods that can enhance reaction rates and, in some cases, lead to different product selectivities compared to conventional heating.

Mechanochemistry , which involves inducing reactions through mechanical force (e.g., ball milling), offers the potential for solvent-free synthesis. For the preparation of this compound, a solid-state reaction between the starting materials in a ball mill could be investigated. This technique can lead to shorter reaction times and reduced waste.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. This can dramatically reduce reaction times from hours to minutes. While specific microwave-assisted syntheses of this compound are not reported, this technique has been widely applied to the synthesis of other substituted aromatic compounds. The rapid heating can also minimize the formation of side products that may occur during prolonged heating in conventional methods.

Future Research Directions and Unaddressed Academic Questions

Exploration of Unconventional Reactivity Patterns and Novel Transformations

While the classical reactivity of 2,3-Dibromo-5-nitroanisole, such as nucleophilic aromatic substitution of the bromine atoms or reduction of the nitro group, is anticipated, future research could unveil more unconventional reactivity patterns. The unique electronic and steric environment of the molecule may allow for novel transformations that are not readily achievable with simpler aromatic systems.

Key areas for investigation include:

Metal-Catalyzed Cross-Coupling Reactions: A systematic exploration of various palladium, copper, or nickel-catalyzed cross-coupling reactions at the C-Br positions could lead to the synthesis of a diverse library of derivatives. The steric hindrance around the bromine atoms and the electronic influence of the nitro and methoxy (B1213986) groups may lead to unexpected selectivity and reactivity.

C-H Functionalization: Investigating the possibility of direct C-H functionalization at the electronically distinct positions of the aromatic ring could provide more atom-economical synthetic routes to novel derivatives. The directing effects of the existing substituents will play a crucial role in the regioselectivity of such reactions.

Photoredox Catalysis: The application of photoredox catalysis could unlock novel reaction pathways, potentially involving radical intermediates. The electron-deficient nature of the aromatic ring due to the nitro group might facilitate single-electron transfer processes, leading to unprecedented transformations.

A hypothetical study on the unconventional reactivity of this compound is summarized in the table below.

| Transformation Type | Catalyst/Reagent | Position of Reactivity | Potential Product Class |

| Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | C2-Br | 2-Aryl-3-bromo-5-nitroanisole |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | C3-Br | 3-Amino-2-bromo-5-nitroanisole |

| Direct C-H Arylation | Pd(OAc)₂ / P(o-tol)₃ | C4 or C6 | 4/6-Aryl-2,3-dibromo-5-nitroanisole |

| Photoredox-mediated Trifluoromethylation | Ru(bpy)₃Cl₂ / CF₃SO₂Na | C2 or C3 | 2/3-Trifluoromethyl-dibromo-5-nitroanisole |

Development of Highly Stereoselective and Regioselective Synthetic Routes

The development of synthetic routes that offer high control over stereoselectivity and regioselectivity is a cornerstone of modern organic chemistry. For this compound, this could involve the strategic introduction of chiral centers or the selective functionalization of one of the bromine atoms.

Future research in this area could focus on:

Asymmetric Catalysis: Employing chiral catalysts to introduce stereocenters in molecules derived from this compound. For instance, asymmetric reduction of a ketone derivative or enantioselective cross-coupling reactions could be explored.

Regiocontrolled Functionalization: Developing methods for the selective reaction of one bromine atom over the other. This could be achieved by leveraging subtle differences in their electronic or steric environments, or through the use of directing groups. For example, ortho-lithiation directed by the methoxy group, followed by quenching with an electrophile, could offer a regioselective route to functionalization.

The table below illustrates potential regioselective functionalization strategies for this compound.

| Reaction Type | Reagents | Major Regioisomer |

| Monosubstitution (Nucleophilic Aromatic) | NaOMe (1 eq.) | 2-Methoxy-3-bromo-5-nitroanisole |

| Ortho-metalation/Functionalization | n-BuLi, then E⁺ | 4-E-2,3-dibromo-5-nitroanisole |

| Directed C-H Activation | Rh(III) catalyst | 4-Functionalized-2,3-dibromo-5-nitroanisole |

Advanced Applications in Supramolecular Chemistry and Nanotechnology (as building blocks)

The rigid structure and defined substitution pattern of this compound make it an intriguing candidate as a building block for the construction of larger, functional molecular architectures in supramolecular chemistry and nanotechnology.

Potential research directions include:

Supramolecular Assembly: The bromine atoms can participate in halogen bonding, a directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. rsc.orgnih.gov The nitro and methoxy groups can also engage in other non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding (if further functionalized). The interplay of these interactions could lead to the formation of well-defined supramolecular structures like liquid crystals or porous organic frameworks.

Nanomaterial Precursors: After suitable functionalization, derivatives of this compound could serve as precursors for the synthesis of novel nanomaterials. For example, conversion to a di-thiol derivative could allow for its use in the preparation of self-assembled monolayers on gold surfaces, or polymerization of appropriately functionalized monomers could lead to new conductive or porous polymers.

The following table outlines hypothetical supramolecular assemblies based on this compound derivatives.

| Derivative | Driving Interaction | Potential Supramolecular Structure |

| 2,3-Diethynyl-5-nitroanisole | π-π stacking, dipole-dipole | Lamellar structures |

| 2,3-Bis(4-pyridyl)-5-nitroanisole | Halogen bonding, N···Br | 2D co-crystals |

| 2,3-Dicarboxy-5-nitroanisole | Hydrogen bonding | Porous organic framework |

Synergistic Integration of Advanced Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is a powerful tool for understanding and predicting chemical reactivity and properties. For a molecule as complex as this compound, this integrated approach is crucial for guiding future research.

Future studies should aim to:

Predict Reactivity and Selectivity: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict the regioselectivity of various transformations, and understand the electronic structure of the molecule and its derivatives. tandfonline.combohrium.comresearchgate.net These theoretical insights can guide the design of experiments and reduce the need for extensive empirical screening.

Characterize Novel Materials: Combining experimental characterization techniques (e.g., X-ray crystallography, spectroscopy) with computational modeling to elucidate the structure and properties of new materials derived from this compound. This is particularly important for understanding the packing and intermolecular interactions in supramolecular assemblies.

Rational Design of Functional Molecules: Using computational screening to identify derivatives of this compound with desired electronic, optical, or binding properties before embarking on their synthesis. This approach can accelerate the discovery of new functional materials for various applications.

An example of an integrated experimental and computational workflow is presented in the table below.

| Research Question | Experimental Approach | Computational Method | Expected Outcome |

| Regioselectivity of Nitration | HPLC analysis of product mixture | DFT calculation of transition state energies | Correlation between predicted and observed product ratios |

| Halogen Bonding in Co-crystals | Single-crystal X-ray diffraction | Molecular Electrostatic Potential (MEP) maps | Understanding the nature and strength of intermolecular interactions |

| Electronic Properties of Derivatives | UV-Vis and fluorescence spectroscopy | Time-Dependent DFT (TD-DFT) | Rationalization of observed photophysical properties |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dibromo-5-nitroanisole, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis approach is commonly employed. First, nitration of a brominated anisole derivative (e.g., 3-bromoanisole) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) yields nitro intermediates. Subsequent bromination with Br₂ in acetic acid or using NBS (N-bromosuccinimide) in a halogenated solvent (e.g., CCl₄) introduces the second bromine atom.

- Optimization : Reaction monitoring via TLC or GC-MS ensures intermediate purity. Temperature control during nitration minimizes byproducts (e.g., dinitro derivatives). Bromination efficiency can be enhanced by adjusting stoichiometric ratios (1:1.2 for Br₂) and reaction time (4–6 hours) .

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Monitoring Technique | Yield Range |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | TLC (silica gel) | 60–75% |

| Bromination | Br₂ in AcOH, 50°C, 4h | GC-MS | 70–85% |

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR identify substituent positions. For example, methoxy (-OCH₃) protons appear as a singlet at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with bromine/nitro group proximity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (expected m/z ~310 for C₇H₅Br₂NO₃). Fragmentation patterns distinguish between regioisomers.

- X-ray Crystallography : For unambiguous confirmation, single-crystal XRD using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles .

Q. What stability considerations are critical for handling and storing this compound?

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and bromine loss. Avoid exposure to moisture, as hydrolysis can generate phenolic byproducts.

- Stability Tests : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors decomposition. Stability ≥95% over 6 months under recommended conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from isomer formation during synthesis?

- Case Study : In nitrodeiodination reactions of analogous compounds (e.g., 2,4,6-triiodo-3,5-dimethylanisole), isomers form due to competing substitution pathways.

- Resolution :

Chromatographic Separation : Use preparative HPLC or fractional crystallization (e.g., hexane/ethyl acetate) to isolate isomers.

Dynamic NMR : Variable-temperature ¹H NMR distinguishes rotamers or slow-exchanging isomers by observing coalescence temperatures.

Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for candidate structures, aligning with experimental data .

Table 2 : Example Isomer Ratios in Nitrodeiodination (Adapted from )

| Isomer | Ratio (%) | Melting Point (°C) | Purity (HPLC) |

|---|---|---|---|

| Para-nitro | 65 | 118–120 | 99.3 |

| Ortho-nitro | 35 | 95–97 | 98.1 |

Q. What mechanistic insights can be gained from comparative studies of this compound with fluorinated analogs (e.g., 3,5-Difluoro-2,4,6-Trinitroanisole)?

- Reactivity Trends : Fluorine’s electronegativity enhances nitro group stability under thermal stress, whereas bromine’s polarizability increases susceptibility to nucleophilic attack.

- Experimental Design :

- Perform kinetic studies (e.g., DSC/TGA) to compare decomposition pathways.

- Use isotopic labeling (¹⁵NO₂) to track nitro group behavior in substitution reactions.

- Analyze solvent effects (polar vs. nonpolar) on reaction rates via Eyring plots .

Q. How can researchers design experiments to investigate the compound’s role in synthesizing bioactive derivatives (e.g., pharmaceuticals targeting enzyme inhibition)?

- Derivatization Strategy :

Reduction : Convert nitro to amine using SnCl₂/HCl (e.g., 2,3-dibromo-5-aminoanisole) for coupling with acylating agents .

Cross-Coupling : Utilize Suzuki-Miyaura reactions with arylboronic acids (Pd catalysis) to introduce heterocyclic moieties.

- Biological Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values and selectivity indices guide structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. When encountering discrepancies in reported melting points or spectral data, what steps should researchers take to validate their findings?

- Root Causes : Impurities, polymorphic forms, or instrumentation calibration errors.

- Validation Protocol :

Reproducibility : Repeat synthesis and characterization across ≥3 independent batches.

Reference Standards : Compare with certified samples (e.g., NIST reference materials).

Interlaboratory Collaboration : Cross-validate data using identical protocols in separate labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products